molecular formula C15H25N5O6 B1519889 2-Lysylcytidine CAS No. 144796-96-3

2-Lysylcytidine

Numéro de catalogue B1519889
Numéro CAS: 144796-96-3
Poids moléculaire: 371.39 g/mol
Clé InChI: MDWUIKMWKDMPDE-IINAIABHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Lysylcytidine (2-LysC) is an important natural product with a wide range of applications in biochemistry and medicine. It is an amino acid derivative of cytidine and is a key component of several proteins and peptides. 2-LysC has been studied as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, 2-LysC has been used in laboratory experiments to study the structure, function, and regulation of proteins and peptides.

Applications De Recherche Scientifique

Molecular Mechanism in tRNA Modification

  • Codon Recognition and tRNA Identity: Lysidine is a key modifier at the wobble position of bacterial AUA codon-specific tRNA(Ile), crucial for determining codon and amino acid specificities. The enzyme tRNA(Ile)-lysidine synthetase (TilS) synthesizes Lysidine, using ATP and lysine as substrates (Ikeuchi et al., 2005).

Decoding Genetic Information

  • Function in Genetic Decoding: Lysidine is essential for precise decoding of the genetic code in bacteria and archaea. Its presence in tRNA prevents base pairing with the AUG codon and ensures specific deciphering of the AUA codon. Distinct enzymatic mechanisms, such as adenylation and phosphorylation, are involved in modifying the wobble cytidine to Lysidine in different organisms (Numata, 2015).

Role in T-Lymphocyte Activation

  • Involvement in Immune Response: 2-Lysophosphatidylcholine, a derivative of Lysidine, plays a significant role in the activation of human resting T lymphocytes, contributing to the expression of interleukin 2 receptor and DNA synthesis. This indicates its involvement in immune response mechanisms (Asaoka et al., 1992).

Evolutionary Significance

  • Convergent Evolution in Decoding Systems: The analogous decoding systems for AUA codons in bacteria and archaea, involving Lysidine, are a result of convergent evolution. This evolution occurred after the phylogenic split between these organisms, highlighting the evolutionary significance of Lysidine in genetic coding (Suzuki & Numata, 2014).

Biomedical Research

  • Fluorosulfate Chemical Probes: In the context of chemical biology and medicinal chemistry, Lysidine derivatives like aryl fluorosulfates have shown potential in engaging various amino acid residues, including lysine. This application is significant for drug discovery and research in biomedicine (Jones, 2018).

Protein Synthesis in Bovine Mammary Epithelial Cells

  • Stimulating Protein Synthesis: Lysine, an essential component of Lysidine, promotes protein synthesis in bovine mammary epithelial cells. This process is facilitated through pathways like mammalian target of rapamycin (mTOR), highlighting the significance of lysine in animal physiology and dairy production (Lin et al., 2018).

Propriétés

IUPAC Name

(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWUIKMWKDMPDE-IINAIABHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=NCCCCC(C(=O)O)N)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=NCCCC[C@@H](C(=O)O)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657499
Record name (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Lysylcytidine

CAS RN

144796-96-3
Record name N6-(4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinylidene)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144796-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T Numata - Bioscience, Biotechnology, and Biochemistry, 2015 - Taylor & Francis
… Citation 3 ) In contrast, bacteria and archaea have cytidine derivatives, 2-lysylcytidine (L or lysidine) and 2-agmatinylcytidine (agm 2 C or agmatidine), which are lysine-containing and …
Number of citations: 14 www.tandfonline.com
T Suzuki, T Numata - RNA biology, 2014 - Taylor & Francis
… In bacteria and archaea, the cytidine derivatives, 2-lysylcytidine (L or lysidine) and 2-agmatinylcytidine (agm 2 C or agmatidine), respectively, are found at the first letter of the anticodon …
Number of citations: 24 www.tandfonline.com
TH Jukes - theoretical population biology, 1996 - Elsevier
Changes in the``universal''genetic code have taken place in a bacterial species, Mycoplasma capricolum; in ciliated protozoa; in Candida yeasts; in the green alga Acetabularia, and in …
Number of citations: 12 www.sciencedirect.com
VI Lim - Journal of molecular biology, 1994 - Elsevier
… Analysis of modifications in C and G show that they should not change the selectivity of codonanticodon pairing except for the modification in 2-lysylcytidine (l<2C). The nuclcoside k2C …
Number of citations: 85 www.sciencedirect.com
G Uesugi, Y Fukuba, T Yamamoto, N Inaba… - The FEBS …, 2022 - Wiley Online Library
… In almost all eubacteria, the AUA codon is one of the most rarely used codon and is translated by tRNA Ile bearing lysidine (2-lysylcytidine; L) at the wobble position [[4-6]]. Lysidine is …
Number of citations: 1 febs.onlinelibrary.wiley.com
G Plunkett III, DJ Rose, TJ Durfee… - Journal of …, 1999 - Am Soc Microbiol
… coli ileX (as well as a number of other organisms), the C34 is modified to lysidine (2-lysylcytidine, k 2 C). This modification bestows AUA (Ile) decoding capacity and is required for …
Number of citations: 481 journals.asm.org
S Yokoyama, S Nishimura - tRNA: Structure, biosynthesis, and …, 1994 - Wiley Online Library
This chapter focuses on the mechanisms by which the post‐transcriptional modifications regulate the codon recognition of tRNAs, primarily from the viewpoint of conformational …
Number of citations: 204 onlinelibrary.wiley.com
A Kano, Y Andachi, T Ohama, S Osawa - Journal of molecular biology, 1991 - Elsevier
… An apparent absence of the AUA (Ile) codon may be explained by a decrease or deletion of the corresponding anticodon LA17 (L, 2-lysylcytidine …
Number of citations: 60 www.sciencedirect.com
M Di Giulio - Biosystems, 2020 - Elsevier
Here I use the rationale assuming that if of a certain trait that exerts its function in some aspect of the genetic code or, more generally, in protein synthesis, it is possible to identify the …
Number of citations: 13 www.sciencedirect.com
T Taniguchi, K Miyauchi, D Nakane… - Nucleic acids …, 2013 - academic.oup.com
… In almost all bacteria and some organelles, the AUA codon is deciphered by tRNA Ile bearing lysidine (L or 2-lysylcytidine) at the wobble position ( 5–7 ). In most archaea, the AUA …
Number of citations: 41 academic.oup.com

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